3-Cyano-5-(3,4-dimethoxyphenyl)phenol
Description
3-Cyano-5-(3,4-dimethoxyphenyl)phenol is a phenolic derivative featuring a cyano (-CN) group at the 3-position and a 3,4-dimethoxyphenyl substituent at the 5-position of the phenol ring. The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules, contributing to interactions with enzymes or receptors, while the cyano group may enhance solubility or binding affinity.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-18-14-4-3-11(8-15(14)19-2)12-5-10(9-16)6-13(17)7-12/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOFVOOOSIYBJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684862 | |
| Record name | 5-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261919-19-0 | |
| Record name | 5-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(3,4-dimethoxyphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate to maintain the reaction environment .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(3,4-dimethoxyphenyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced phenolic compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Cyano-5-(3,4-dimethoxyphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(3,4-dimethoxyphenyl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity. The methoxy groups can enhance the compound’s solubility and stability .
Comparison with Similar Compounds
Structural Isomers and Substituted Phenols
Table 1: Key Structural Features and Properties of Comparable Compounds
Key Observations :
- Substituent Positioning : The 3,4-dimethoxyphenyl group in the target compound contrasts with the 2,5-dimethoxy isomer (CAS 1261924-88-2), where methoxy positional changes alter electronic properties and biological interactions .
- Functional Group Effects: Cyano groups (e.g., in the target compound) reduce basicity compared to iminomethyl bridges (e.g., Compound 9), which may form hydrogen bonds or coordinate metals .
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